molecular formula C15H14N2O3 B11970939 N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide

N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11970939
M. Wt: 270.28 g/mol
InChI Key: LXOANABFEOWJKR-MHWRWJLKSA-N
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Description

N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide is an aromatic hydrazide derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets through adsorption. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion . In biological systems, it may interact with cellular components to exert its antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O3/c1-20-14-8-7-11(9-13(14)18)10-16-17-15(19)12-5-3-2-4-6-12/h2-10,18H,1H3,(H,17,19)/b16-10+

InChI Key

LXOANABFEOWJKR-MHWRWJLKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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